molecular formula C13H17ClFNO B2399848 [1-(2-Chloro-6-fluoro-benzyl)-piperidin-2-yl]-methanol CAS No. 416896-46-3

[1-(2-Chloro-6-fluoro-benzyl)-piperidin-2-yl]-methanol

Cat. No.: B2399848
CAS No.: 416896-46-3
M. Wt: 257.73
InChI Key: YWHOQYBECZVTOL-UHFFFAOYSA-N
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Description

[1-(2-Chloro-6-fluoro-benzyl)-piperidin-2-yl]-methanol is a chemical compound with a complex structure that includes a piperidine ring substituted with a chlorofluorobenzyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Chloro-6-fluoro-benzyl)-piperidin-2-yl]-methanol typically involves multiple steps. One common method starts with the preparation of 2-chloro-6-fluorobenzyl chloride, which is then reacted with piperidine to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

[1-(2-Chloro-6-fluoro-benzyl)-piperidin-2-yl]-methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can produce various substituted benzyl derivatives .

Scientific Research Applications

Chemistry

In chemistry, [1-(2-Chloro-6-fluoro-benzyl)-piperidin-2-yl]-methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound can be used to study the effects of chlorofluorobenzyl groups on biological systems. It may serve as a model compound for investigating the interactions between similar structures and biological targets .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. The presence of the piperidine ring and the chlorofluorobenzyl group can impart unique pharmacological properties, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of [1-(2-Chloro-6-fluoro-benzyl)-piperidin-2-yl]-methanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1-(2-Chloro-6-fluoro-benzyl)-piperidin-2-yl]-methanol lies in its combination of a piperidine ring with a chlorofluorobenzyl group and a methanol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClFNO/c14-12-5-3-6-13(15)11(12)8-16-7-2-1-4-10(16)9-17/h3,5-6,10,17H,1-2,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHOQYBECZVTOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)CC2=C(C=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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